2-Hydroxy-10H-acridin-9-one
Overview
Description
2-Hydroxy-10H-acridin-9-one is a natural product found in Boronia lanceolata and Boenninghausenia albiflora . It has been used as a base to develop a series of deep-blue thermally activated delayed fluorescence (TADF) emitters . It has also been studied as a potential antipsoriatic agent .
Synthesis Analysis
A series of 10-substituted hydroxy-10H-acridin-9-ones were synthesized and studied as potential antipsoriatic agents . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity of 3,6-DPXZ-AD .Molecular Structure Analysis
The molecular formula of this compound is C13H9NO2 . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Chemical Reactions Analysis
The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity of 3,6-DPXZ-AD, which suppresses conformation relaxation and finally generates a high KR of 1.4 × 10^7 s^−1 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 211.22 g/mol . It has a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously .Scientific Research Applications
Supramolecular Networks
2-Hydroxy-10H-acridin-9-one has been studied for its unique supramolecular networks. It exhibits strong intermolecular π-stacking interactions and hydrogen bonding, which contribute to its significantly higher melting point compared to its chloroethyl counterpart. This property is relevant for the development of materials with specific thermal characteristics (He, Liu, Guo, & Wu, 2013).
Reaction with α,ω-Alkyl Dibromides
Research has been conducted on the reaction of 4-Hydroxyacridin-9(10H)-one with α,ω-alkyl dibromides. This study contributes to the understanding of the chemical reactivity of acridine derivatives, which is crucial for synthesizing new compounds with potential applications in various fields, including medicinal chemistry (Galy, Galy, Vichet, & Elguero, 1998).
Fluorescence in Cancer Cell Labeling
The compound has been tailored for use in fluorescence-based applications. A study demonstrated its effective labeling of cancer cells in a specific pH range, suggesting its potential in biomedical imaging and diagnostic applications (Singh, Kumar, Kaur, Singh, Gupta, & Kaur, 2016).
Antipsoriatic Agent Research
There's significant interest in the potential of hydroxy-10H-acridin-9-ones as antipsoriatic agents. Studies have evaluated their inhibitory action against keratinocyte growth, with certain derivatives showing promising results comparable to existing antipsoriatic drugs (Putic, Stecher, Prinz, & Müller, 2010).
Transient Absorption Studies
Its transient absorption behavior has been explored using spectroscopic methods. These studies are crucial for understanding the photophysical properties of acridin-9-ones, which can inform their use in optical and electronic applications (Mory, Weigmann, Rosenfeld, Siegmund, Mitzner, & Bendig, 1985).
Chemical Shifts in NMR Studies
The compound's NMR resonances have been studied, providing vital data for its structural analysis and aiding in the identification of its derivatives. This information is valuable for research in organic chemistry and drug design (Avellaneda, Robin, Faure, Périchaud, & Galy, 2002).
Photophysical Behavior in Solvents
Research into its excited-state behavior and the effects of different solvents on its photophysical properties has implications for its use in photochemical applications, such as in the development of light-sensitive materials (Zhou, Khatmullin, Walpita, Miller, Luk, Vyas, Hadad, & Glusac, 2012).
Environmental Fate in Water Treatment
The compound's transformation during common water treatment processes has been studied, contributing to our understanding of how such compounds behave in environmental settings and their potential impact (Kosjek, Andersen, Kompare, Ledin, & Heath, 2009).
Synthesis and Characterization
Various studies have focused on synthesizing and characterizing derivatives of this compound, enhancing our understanding of its chemical properties and expanding the range of its potential applications (Okoh, 2005).
Photochemical Applications
Its use in photochemical applications, particularly its ability to generate strong bases upon photolysis, has been explored. This property is of interest in the development of photo-responsive materials and systems (Ackmann & Fréchet, 1996).
Thermodynamic Characteristics
The study of its melting, volatilization, and crystal lattice enthalpies provides valuable information for materials science, particularly in the design of thermally stable compounds (Storoniak, Krzymiński, Boużyk, Koval’chuk, & Błażejowski, 2003).
Fluorescent Dye Applications
The development of fluorescent dyes based on 1-hydroxy-10-alkylacridin-9(10H)-one derivatives with large Stokes shifts and long emission decay times highlights its potential in imaging and sensing applications (Russegger & Borisov, 2021).
Novel Macrocycles Synthesis
The synthesis of novel macrocycles derived from acridin-9(10H)-ones showcases its role in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Santini, Boyer, & Galy, 2003).
Diels-Alder Reaction Studies
Investigations into the Diels-Alder reactions of acridin-9(10H)-ones have provided insights into synthetic pathways for creating new compounds, useful in drug discovery and organic synthesis (Almeida, Silva, Silva, Pinto, & Cavaleiro, 2012).
Metabolic Studies
The study of its metabolism in biological systems, such as rat hepatocytes, is important for understanding its behavior in living organisms, which is critical for drug development and toxicological assessments (Schlemper, Siegers, Paxton, & Robertson, 1993).
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-10H-acridin-9-one is the electron donor in the thermally activated delayed fluorescence (TADF) compounds . The compound is designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor .
Mode of Action
The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity of 3,6-DPXZ-AD . This suppresses conformation relaxation and finally generates a high rate constant of radiation (KR) of 1.4 × 10^7 s^−1 .
Biochemical Pathways
The phosphorescence of 3,6-DPXZ-AD with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) . Due to the multichannel reverse intersystem crossing (RISC) process from the TSCT and 3 LE states to the 1 CT state, a high KRISC of 1.1 × 10^6 s^−1 is realized simultaneously .
Pharmacokinetics
The compound shows a short tadf lifetime of 16 μs .
Result of Action
The result of the action of this compound is a high fluorescence quantum yield of 94.9% . The yellow organic light-emitting diode with 3,6-DPXZ-AD as the doped emitter exhibits excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6% and a power efficiency of 109.9 lm W^−1 .
Safety and Hazards
Future Directions
The future directions of 2-Hydroxy-10H-acridin-9-one research could involve the development of thermally activated delayed fluorescence (TADF) compounds that possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously . Tuning the peripheral groups on carbazole, even without changing donor distortion, proved to be a practical strategy for enhancing TADF efficiencies while maintaining color purity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxy-10H-acridin-9-one are largely unexplored. Acridin-9(10H)-one, a closely related compound, has been used as an acceptor to construct a series of deep-blue TADF emitters . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .
Molecular Mechanism
The unique sp2-hybridization of the nitrogen atom of the acridone ring in acridin-9(10H)-one based TADF materials leads to the quasi-equatorial conformation and the high molecular rigidity, which suppress conformation relaxation and finally generate a high rate constant of radiation .
Properties
IUPAC Name |
2-hydroxy-10H-acridin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)14-12/h1-7,15H,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJICBDZRSNSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331249 | |
Record name | 2-Hydroxy-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7466-73-1 | |
Record name | 2-Hydroxy-9(10H)-acridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7466-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 402750 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007466731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC402750 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7466-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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